5-Iodo-2-(propan-2-yloxy)pyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of an iodine atom at the 5-position and a propan-2-yloxy group at the 2-position of the pyrimidine ring. This compound is significant in medicinal chemistry and pharmaceutical applications due to its potential biological activities and utility as a building block in organic synthesis.
The compound can be synthesized through various chemical methods, which include iodination and alkylation processes. It is often studied in the context of developing new therapeutic agents, particularly in oncology and infectious disease treatments.
5-Iodo-2-(propan-2-yloxy)pyrimidine is classified as a halogenated pyrimidine derivative. Pyrimidines are heterocyclic compounds that contain nitrogen atoms within their ring structure, making them important in various biological processes.
The synthesis of 5-Iodo-2-(propan-2-yloxy)pyrimidine typically involves several key steps:
The synthesis may utilize reagents such as iodine, potassium iodide, or other halogenating agents in conjunction with solvents like dimethyl sulfoxide or acetonitrile under controlled temperature conditions to optimize yield and purity. Reaction conditions such as temperature, time, and concentration are critical for successful synthesis.
5-Iodo-2-(propan-2-yloxy)pyrimidine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Iodo-2-(propan-2-yloxy)pyrimidine typically involves its interaction with biological targets such as enzymes or receptors. The presence of the iodine atom enhances its electrophilicity, facilitating binding to nucleophilic sites on target molecules.
Research indicates that similar pyrimidine derivatives exhibit activity against various biological targets, including kinases involved in cell signaling pathways, which may lead to antiproliferative effects in cancer cells.
Relevant analyses such as melting point determination and spectral methods (NMR, IR) are essential for characterizing this compound accurately.
5-Iodo-2-(propan-2-yloxy)pyrimidine has potential applications in:
The synthesis of 5-iodo-2-(propan-2-yloxy)pyrimidine (CAS: 1600210-10-3) leverages innovative approaches to overcome traditional limitations in halogen-ether pyrimidine chemistry. A solvent-free mechanochemical strategy has emerged as a green alternative, utilizing solid-state reactions with molecular iodine (I₂) and silver nitrate (AgNO₃). This method achieves C5 iodination of 2-(propan-2-yloxy)pyrimidine precursors within 20–30 minutes, yielding 70–98% of the target compound. The reaction proceeds via in situ generation of nitryl iodide (NO₂I), where AgNO₃ acts as a Lewis acid to activate iodine for electrophilic aromatic substitution (EAS). Critical optimization revealed that 2.0 equivalents of AgNO₃ relative to the pyrimidine substrate maximizes iodination efficiency while minimizing reagent waste [5].
An alternative route employs pyridyne intermediates for alkoxylation-iodination sequences. Treatment of 3-halopyridines with strong bases like KHMDS generates reactive pyridyne species, which undergo regioselective addition with isopropanol. While initially developed for pyridines, this methodology has been adapted for pyrimidine systems, yielding 2-isopropoxy-5-iodopyrimidine scaffolds in 61–81% yields. The reaction requires precise temperature control (25–80°C) and crown ether catalysts to stabilize the intermediate [8].
Table 1: Comparative Analysis of Synthetic Methods for 5-Iodo-2-(propan-2-yloxy)pyrimidine
Method | Conditions | Yield (%) | Time | Key Advantages |
---|---|---|---|---|
AgNO₃/I₂ Mechanochemistry | Solvent-free, RT, grinding | 70–98 | 20–30 min | Eco-friendly, high regioselectivity |
Pyridyne Intermediate | KHMDS/t-BuOK, THF, 80°C | 61–81 | 20–60 hr | Applicable to complex substitutions |
Classical EAS | H₂SO₄/HNO₃, reflux | 45–65 | 4–12 hr | Low cost, scalable |
Regioselective iodination at the C5 position of 2-alkoxypyrimidines is governed by the electronic directing effects of the isopropoxy group at C2. The alkoxy substituent acts as an ortho/para-director, but C6 deactivation in pyrimidine rings shifts electrophilic attack exclusively to C5. This selectivity is exploited in Lewis acid-mediated iodination using N-iodosuccinimide (NIS) with catalytic trifluoroacetic acid (TFA), achieving >90% C5-selectivity. The methodology tolerates diverse functional groups, including sensitive amino and carbonyl moieties, making it ideal for pharmaceutical intermediates [4].
For electron-deficient pyrimidines, metal-free halogenation in hexafluoroisopropanol (HFIP) solvent enhances electrophilicity through hydrogen-bonding networks. HFIP activates NIS by stabilizing the iodinating species (I⁺), enabling iodination of 2-(propan-2-yloxy)pyrimidine at ambient temperature with 85–92% yields. Alternatively, disulfide-catalyzed systems using 1,3-diiodo-5,5-dimethylhydantoin (DIH) and thiourea derivatives provide regiocontrol in acetonitrile, bypassing the need for strong acids [4] [5].
Table 2: Regioselective Iodination Techniques for 2-Alkoxypyrimidines
Reagent System | Conditions | C5 Selectivity | Substrate Scope |
---|---|---|---|
NIS/TFA | CH₂Cl₂, 0°C to RT | >90% | Sensitive to strong acids |
NIS/HFIP | RT, 1–2 hr | 95–98% | Broad (esters, nitriles) |
DIH/Thiourea | CH₃CN, 50°C | 88–93% | Anisoles, heterocycles |
Structural optimization of 5-iodo-2-(propan-2-yloxy)pyrimidine focuses on linker engineering to improve pharmacokinetic properties and target-specific bioactivation. The iodine atom serves as a versatile handle for Suzuki-Miyaura cross-coupling, enabling attachment of bioreversible prodrug motifs. In herbicide development, conversion to 5-aryl derivatives via Pd-catalyzed coupling with benzenesulfonamides yields compounds with enhanced membrane permeability. The isopropoxy group remains intact during these modifications, preserving its role as a hydrogen-bond acceptor for kinase binding [7] [9].
For anticancer applications, the ethylene glycol linker in related compounds (e.g., 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine) demonstrates improved water solubility. This modification facilitates hydrolysis in vivo to release active metabolites targeting BRAF V600E kinase. Similarly, sulfonamide-based linkers—inspired by FDA-approved kinase inhibitors—have been incorporated at C5 to enhance ATP-binding site interactions in Aurora kinase (AURK) and polo-like kinase (PLK) inhibitors. These linkers undergo enzymatic cleavage in tumor microenvironments, enabling site-specific drug release [7] [9].
Table 3: Bioactive Derivatives via Linker Modifications of 5-Iodo-2-(propan-2-yloxy)pyrimidine
Derivative | Linker Chemistry | Biological Target | Bioactivation Mechanism |
---|---|---|---|
5-(4-Sulfonamidophenyl)-2-isopropoxypyrimidine | Suzuki coupling with benzenesulfonamide | BRAF V600E kinase | Hydrolytic cleavage |
4-[2-(Propan-2-yloxy)ethoxy]-5-iodopyrimidine | Ethylene glycol extension | AURK/PLK kinases | Phosphatase-mediated hydrolysis |
5-(Pyrazol-3-yl)-2-isopropoxypyrimidine | Sonogashira coupling with pyrazole | JNK kinases | Oxidative metabolism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7